Cas no 1823864-47-6 (Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1823864-47-6x500.png)
Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester
- 1823864-47-6
- tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate
- tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate
- tert-Butyl N-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate
- EN300-183775
-
- インチ: 1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-15(13-21)10-14-8-9-16-6-4-5-7-17(16)11-14/h4-9,11,13,15H,10,12H2,1-3H3,(H,20,22)
- InChIKey: GMYDWBPNUVARNL-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCC(C=O)CC1=CC=C2C(=C1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 313.16779360g/mol
- どういたいしつりょう: 313.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- 密度みつど: 1.111±0.06 g/cm3(Predicted)
- ふってん: 477.3±38.0 °C(Predicted)
- 酸性度係数(pKa): 12.24±0.46(Predicted)
Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-183775-1g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-183775-0.25g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-183775-2.5g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-183775-10g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-183775-1.0g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 1g |
$0.0 | 2023-05-26 | ||
Enamine | EN300-183775-0.05g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-183775-0.1g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-183775-0.5g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-183775-5g |
tert-butyl N-{2-[(naphthalen-2-yl)methyl]-3-oxopropyl}carbamate |
1823864-47-6 | 5g |
$2858.0 | 2023-09-19 |
Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester 関連文献
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1. Book reviews
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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5. Back matter
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic Acid, N-[2-Formyl-3-(2-Naphthalenyl)Propyl]-, 1,1-Dimethylethyl Ester (CAS No. 1823864-47-6): A Comprehensive Overview
Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1823864-47-6) is a specialized compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, often referred to by its CAS number for precise identification, is a derivative of carbamic acid and features a unique structural composition that includes a naphthalene moiety and a formyl group. The presence of these functional groups endows the compound with distinct chemical properties and reactivity profiles, making it an intriguing subject for both academic and industrial investigations.
The molecular structure of Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester is characterized by its complex arrangement of atoms. The naphthalene ring provides aromatic stability and contributes to the compound's overall hydrophobicity, while the formyl group introduces electrophilic reactivity. The 1,1-dimethylethyl ester moiety adds steric hindrance and influences the compound's solubility and reactivity in different solvents. These structural features collectively determine the compound's physical and chemical properties, such as its melting point, boiling point, and solubility in various media.
In recent years, there has been growing interest in the use of carbamic acid derivatives in pharmaceutical research. One notable application is in the development of prodrugs, where the compound serves as a masked form of an active drug molecule. The formyl group in Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester can be designed to undergo specific chemical transformations under physiological conditions, releasing the active drug moiety. This approach can enhance the bioavailability and reduce the toxicity of certain therapeutic agents.
Moreover, the naphthalene moiety in this compound has been explored for its potential in photodynamic therapy (PDT). Naphthalene derivatives are known for their ability to absorb light at specific wavelengths and generate reactive oxygen species (ROS), which can be utilized to target and destroy cancer cells. Recent studies have shown that compounds with similar structural features to Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester exhibit promising photophysical properties and cytotoxic activity against various cancer cell lines.
The synthesis of Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester typically involves multi-step processes that require careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of a naphthalene derivative with an appropriate amine followed by esterification with tert-butanol. The formylation step can be achieved using various reagents such as formaldehyde or paraformaldehyde under controlled conditions. Advanced synthetic methods have also been developed to optimize the synthesis process and reduce potential side reactions.
The characterization of Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester is crucial for understanding its properties and applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the compound. These analytical methods provide detailed information about the molecular structure and functional groups present in the molecule.
In addition to its potential applications in pharmaceuticals and photodynamic therapy, Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester has also been investigated for its use in materials science. The unique combination of aromaticity and functional groups makes it suitable for applications in polymer chemistry and organic electronics. For example, it can be incorporated into polymer chains to enhance their mechanical properties or used as a building block for designing novel organic semiconductors.
The environmental impact of compounds like Carbamic acid, N-[2-formyl-3-(2-naphthalenyl)propyl]-, 1,1-dimethylethyl ester is another important consideration. Research has shown that proper disposal methods and environmental monitoring are essential to minimize any potential ecological effects. Green chemistry principles are increasingly being applied to the synthesis and use of such compounds to ensure sustainability and reduce environmental footprint.
In conclusion, Carbamic acid, N-[2-formymethyl)-3-(2-naphthaleneyl)propylyl)-formate, 1-methylbutanoyl ester (CAS No. 1823864-47-6) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and other advanced fields. Its unique structural features make it an attractive candidate for further research and development. As new synthetic methods and analytical techniques continue to evolve, the future prospects for this compound are promising.
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